molecular formula C18H19NO6 B12170332 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B12170332
M. Wt: 345.3 g/mol
InChI Key: LOCWGVLDOFAXQN-UHFFFAOYSA-N
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Description

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the family of coumarins Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to form the final compound.

  • Step 1: Synthesis of 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid

      Reagents: 4-methyl-2-oxo-2H-chromen-7-yl acetic acid, acetic anhydride, and a catalyst such as sulfuric acid.

      Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.

  • Step 2: Coupling with piperidine-4-carboxylic acid

      Reagents: 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid, piperidine-4-carboxylic acid, and a coupling agent such as dicyclohexylcarbodiimide (DCC).

      Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen, at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group at the 7-position can be oxidized to form a ketone.

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic media at room temperature.

  • Reduction: : The carbonyl groups can be reduced to alcohols.

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: The reaction is usually performed in anhydrous solvents at low temperatures.

  • Substitution: : The hydroxyl group can be substituted with various functional groups.

      Reagents: Alkyl halides or acyl chlorides in the presence of a base.

      Conditions: The reaction is typically carried out at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.

Scientific Research Applications

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromophore group allows it to interact with light, making it useful in optical applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid
  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate

Uniqueness

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid is unique due to its combination of a coumarin moiety with a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

1-[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H19NO6/c1-10-13-3-2-12(20)8-15(13)25-18(24)14(10)9-16(21)19-6-4-11(5-7-19)17(22)23/h2-3,8,11,20H,4-7,9H2,1H3,(H,22,23)

InChI Key

LOCWGVLDOFAXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

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